REACTION_CXSMILES
|
C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[C:21]1([NH2:28])[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[NH2:27].O=O.[ClH:31]>O=C1O[C@H]([C@H](CO)O)C(O)=C1O.O>[ClH:31].[C:21]1([NH2:28])[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[NH2:27] |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
The system is purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
to remove air
|
Type
|
TEMPERATURE
|
Details
|
a nitrogen blanket is maintained for the duration of the reaction
|
Type
|
TEMPERATURE
|
Details
|
The aqueous solution is heated
|
Type
|
CUSTOM
|
Details
|
reaches 95° C.
|
Type
|
ADDITION
|
Details
|
o-phenylenediamine is added
|
Type
|
TEMPERATURE
|
Details
|
on heating
|
Type
|
ADDITION
|
Details
|
o-phenylene-iamine is added to a heated reaction medium
|
Type
|
DISSOLUTION
|
Details
|
with less dissolved oxygen present
|
Type
|
CUSTOM
|
Details
|
to react with o-phenylenediamine
|
Type
|
CUSTOM
|
Details
|
An exothermic acid-base reaction
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(=C(C=CC=C1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |